BenchChemオンラインストアへようこそ!

Cyclopentanemethanol, 1-[(ethylamino)methyl]-

Lipophilicity Drug-likeness Medicinal Chemistry

This 1,1-geminally disubstituted cyclopentane amino alcohol is the specifically required intermediate for patent-validated heterocyclic-substituted pyridyl kinase inhibitors [local evidence]. Unlike 1,2- or 1,3-disubstituted analogs, its quaternary C1 creates a rigid, sterically constrained environment that precisely orients hydrogen-bond donor/acceptor vectors and the lipophilic N-ethyl group. XLogP3 1.2 and TPSA 32.3 Ų directly support CNS permeability and P-gp evasion. Procuring this exact N‑ethyl analog enables exploration of lipophilic space inaccessible to the primary amine (XLogP3 -0.3), safeguarding synthetic fidelity to published routes and SAR integrity.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 1549855-30-2
Cat. No. B1434944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanemethanol, 1-[(ethylamino)methyl]-
CAS1549855-30-2
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCNCC1(CCCC1)CO
InChIInChI=1S/C9H19NO/c1-2-10-7-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3
InChIKeyPIAKMDLRTPKUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanemethanol, 1-[(ethylamino)methyl]- (CAS 1549855-30-2): A Specialized 1,1-Disubstituted Amino Alcohol Building Block for Pharmaceutical R&D


Cyclopentanemethanol, 1-[(ethylamino)methyl]- (CAS 1549855-30-2) is a cyclic, geminally 1,1-disubstituted amino alcohol with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It features a cyclopentane core bearing both a hydroxymethyl (-CH2OH) group and an N-ethylaminomethyl (-CH2NHCH2CH3) group at the same ring carbon. This structural motif classifies it as a constrained beta-amino alcohol analog, making it a versatile intermediate for medicinal chemistry, particularly in the synthesis of conformationally restricted pharmacophores. Its primary documented use is as a building block for heterocyclic-substituted pyridyl kinase inhibitors, as cited in patent literature [1]. Commercially, it is typically supplied with a purity of 98% for research-scale procurement .

Why 1-[(ethylamino)methyl]-cyclopentanemethanol Cannot Be Replaced by Other In-Class Cyclopentane Amino Alcohols


Simple substitution with other cyclopentane amino alcohols is not scientifically valid due to the compound's unique geminal 1,1-disubstitution pattern. Unlike 1,2- or 1,3-disubstituted analogs, the quaternary carbon at the 1-position creates a distinct, sterically constrained environment that profoundly influences the spatial orientation of both the hydrogen bond donor/acceptor groups and the lipophilic ethyl substituent . This topology is not replicated by its closest commercially available analog, 1-aminocyclopentanemethanol (cycloleucinol), which lacks the N-ethyl group and has significantly different physicochemical properties, including lower lipophilicity (XLogP3: -0.3 vs. 1.2) and a different hydrogen-bonding capacity [1]. Generic interchange would alter critical drug-like properties such as logP, pKa, and conformational flexibility, impacting any structure-activity relationship (SAR) optimization or synthetic route employing this intermediate.

Quantitative Differentiation of Cyclopentanemethanol, 1-[(ethylamino)methyl]- from Its Closest Analogs


Increased Lipophilicity (XLogP3) Drives Superior Membrane Permeability Predictions Compared to Primary Amine Analogs

The target compound's predicted partition coefficient (XLogP3) is 1.2, which is 1.5 log units higher than that of its closest unsubstituted analog, 1-aminocyclopentanemethanol (XLogP3: -0.3) [1]. This quantitative difference indicates a significantly higher propensity for passive membrane permeation, a critical factor for central nervous system (CNS) drug candidates. The N-ethyl substitution directly drives this differentiation, providing a tunable lipophilic handle absent in the primary amine.

Lipophilicity Drug-likeness Medicinal Chemistry

Reduced Topological Polar Surface Area (TPSA) Enhances CNS Drug-Likeness Profile Versus Primary Amine

The topological polar surface area (TPSA) of the target compound is 32.3 Ų, compared to 46.3 Ų for 1-aminocyclopentanemethanol [1]. This 14.0 Ų reduction is directly attributable to the N-alkyl substitution, which reduces the primary amine character. TPSA values below 60-70 Ų are generally favored for good oral absorption, and values below 90 Ų are preferred for CNS penetration. The lower TPSA of the ethylamino derivative positions it more favorably within these drug-likeness guidelines.

CNS Drug Design Physicochemical Property Permeability

Validated Role as a Key Intermediate in Patented Kinase Inhibitor Synthesis Demonstrates Proven Downstream Utility

In a granted European patent (EP2802576B1) for heterocyclic-substituted pyridyl kinase inhibitors, Cyclopentanemethanol, 1-[(ethylamino)methyl]- is explicitly used as a reactant in the synthesis of claimed compounds [1]. This established role provides procurement confidence that the compound is a productive intermediate for generating patent-protected pharmacological matter, a characteristic not demonstrated for its simpler analog, 1-aminocyclopentanemethanol, in this patent family.

Kinase Inhibitor Patent Synthesis Medicinal Chemistry

High-Value Procurement Scenarios for Cyclopentanemethanol, 1-[(ethylamino)methyl]-


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

For a medicinal chemistry program targeting brain kinases, the compound's low TPSA (32.3 Ų) and elevated XLogP3 (1.2) directly support the design of permeable, P-gp evasion-prone scaffolds. Its patent-validated use in kinase inhibitor synthesis [1] makes it a logical choice for hit-to-lead optimization.

Conformationally-Constrained Beta-Amino Alcohol Scaffold Optimization

The 1,1-disubstituted cyclopentane framework provides a rigid, geminally substituted core ideal for probing SAR around hydrogen bond donor/acceptor vectors. Procuring this specific N-ethyl analog allows exploration of lipophilic space that the primary amine analog (XLogP3 -0.3) cannot access, directly addressing permeability and metabolic stability issues early in a project.

Synthesis of Patent-Protected Heterocyclic Compound Libraries

For a drug discovery group focusing on proprietary kinase inhibitor chemotypes, purchasing this specific intermediate—as used in the exemplified patent syntheses [1]—ensures synthetic fidelity to published, patented routes, accelerating lead generation while maintaining freedom-to-operate considerations.

Quote Request

Request a Quote for Cyclopentanemethanol, 1-[(ethylamino)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.